3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(2,5-dimethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid
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Overview
Description
3-[3-(4-CHLOROBENZOYL)-2-(2,5-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID is a complex organic compound with a molecular formula of C22H20ClNO7 and a molecular weight of 445.86 . This compound features a pyrrole ring substituted with various functional groups, including a chlorobenzoyl group, a dimethoxyphenyl group, and a propanoic acid moiety. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers .
Preparation Methods
The synthesis of 3-[3-(4-CHLOROBENZOYL)-2-(2,5-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID can be achieved through multi-step organic reactions. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the pyrrole ring using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with a 2,5-dimethoxybenzyl chloride.
Formation of the Propanoic Acid Moiety:
Chemical Reactions Analysis
3-[3-(4-CHLOROBENZOYL)-2-(2,5-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural complexity.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-CHLOROBENZOYL)-2-(2,5-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3-[3-(4-CHLOROBENZOYL)-2-(2,5-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID include:
3-[3-(4-CHLOROBENZOYL)-2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID: This compound differs in the position of the methoxy groups on the phenyl ring.
METHYL 2-[3-(4-CHLOROBENZOYL)-2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: This compound includes a thiazole ring and a methyl ester group, making it structurally more complex.
Properties
Molecular Formula |
C22H20ClNO7 |
---|---|
Molecular Weight |
445.8 g/mol |
IUPAC Name |
3-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(2,5-dimethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C22H20ClNO7/c1-30-14-7-8-16(31-2)15(11-14)19-18(20(27)12-3-5-13(23)6-4-12)21(28)22(29)24(19)10-9-17(25)26/h3-8,11,19,27H,9-10H2,1-2H3,(H,25,26)/b20-18+ |
InChI Key |
CXJUJNFIVOJWHZ-CZIZESTLSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCC(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC(=O)O |
Origin of Product |
United States |
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